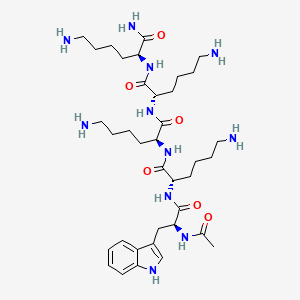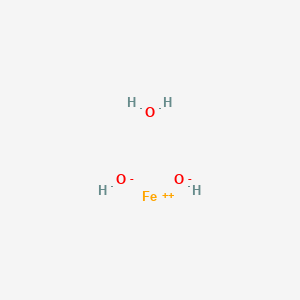![molecular formula C26H24O3 B14245625 2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene CAS No. 349533-09-1](/img/structure/B14245625.png)
2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of benzyloxy and ethoxy groups attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene typically involves the reaction of naphthalene derivatives with benzyl alcohol and ethylene oxide under specific conditions. The process may include steps such as:
Naphthalene Derivative Preparation: Starting with a naphthalene derivative, the compound is subjected to a reaction with benzyl alcohol in the presence of a catalyst, such as a strong acid or base, to form the benzyloxy group.
Ethoxylation: The intermediate product is then reacted with ethylene oxide under controlled temperature and pressure to introduce the ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.
Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperature and pressure.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions include naphthoquinones, reduced naphthalene derivatives, and various substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzyloxy)-1-ethoxybenzene
- 2-(Benzyloxy)-4-ethoxybenzene
- 2-(Benzyloxy)-1-methoxybenzene
Uniqueness
2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
349533-09-1 |
|---|---|
Fórmula molecular |
C26H24O3 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2-phenylmethoxy-6-(2-phenylmethoxyethoxy)naphthalene |
InChI |
InChI=1S/C26H24O3/c1-3-7-21(8-4-1)19-27-15-16-28-25-13-11-24-18-26(14-12-23(24)17-25)29-20-22-9-5-2-6-10-22/h1-14,17-18H,15-16,19-20H2 |
Clave InChI |
KRROYQOOGFAASX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCOC2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B14245549.png)
![1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)-](/img/structure/B14245551.png)



![1-Octanol, 8-[4-(phenylmethoxy)phenoxy]-](/img/structure/B14245574.png)
![4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one](/img/structure/B14245586.png)


![Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl-](/img/structure/B14245604.png)
![Phenol, 3-[2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14245619.png)
![Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B14245627.png)

![Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-](/img/structure/B14245637.png)
